molecular formula C21H18N4O3S B2834548 2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-89-1

2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2834548
CAS No.: 941967-89-1
M. Wt: 406.46
InChI Key: FCVKHGMAVLWTNP-UHFFFAOYSA-N
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Description

2-Benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a structurally complex heterocyclic compound featuring a fused cyclopenta[d]thiazole core substituted with benzamido and carbamoylphenyl groups. The compound’s benzamido and carbamoyl substituents suggest polar interactions and hydrogen-bonding capabilities, which may influence solubility, stability, and target-binding affinity in pharmacological or agrochemical contexts .

Properties

IUPAC Name

2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c22-18(26)12-6-8-14(9-7-12)23-20(28)15-10-11-16-17(15)24-21(29-16)25-19(27)13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H2,22,26)(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVKHGMAVLWTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(=O)N)N=C(S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor with a thiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Cyclopenta[d]Thiazole Derivatives

  • N-(4-Chlorophenyl)-5,6-Dihydro-4H-Cyclopenta[d][1,3]Thiazol-2-Amine (CAS 312284-70-1)
    • Structure : Shares the cyclopenta[d]thiazole core but lacks the benzamido and carbamoylphenyl groups. Instead, it features a 4-chlorophenylamine substituent.
    • Molecular Weight : 250.75 g/mol (vs. higher MW for the target compound due to additional carboxamide and benzamido groups).
    • Key Differences : The absence of carboxamide/benzamido groups likely reduces polarity and hydrogen-bonding capacity compared to the target compound. This may limit solubility in aqueous media but enhance lipid membrane permeability .

Triazole-Thiones and S-Alkylated Derivatives

  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9]
    • Structure : Feature a triazole-thione core with sulfonyl and difluorophenyl groups.
    • IR Spectral Data :
  • Absence of C=O stretching (1663–1682 cm⁻¹ in precursors [4–6]) confirms cyclization into triazoles.
  • νC=S at 1247–1255 cm⁻¹ and νNH at 3278–3414 cm⁻¹ indicate thione tautomeric dominance .
    • Comparison : Unlike the target compound, these triazoles lack the cyclopenta[d]thiazole scaffold but share sulfonyl/carbamoyl-like polar groups. The thione tautomer may enhance metal-binding or redox activity, whereas the target’s carboxamide groups favor hydrogen-bonding interactions .

Substituent Effects on Physicochemical Properties

Table 1: Substituent and Spectral Comparison

Compound Core Structure Key Substituents IR Peaks (cm⁻¹) Molecular Weight (g/mol)
Target Compound Cyclopenta[d]thiazole Benzamido, Carbamoylphenyl C=O (est. 1660–1680)* ~400 (estimated)
N-(4-Chlorophenyl)-Cyclopenta[d]thiazole Cyclopenta[d]thiazole 4-Chlorophenylamine N/A 250.75
Triazole-Thiones [7–9] 1,2,4-Triazole Sulfonyl, Difluorophenyl νC=S: 1247–1255; νNH: 3278–3414 ~450–500 (estimated)

*Estimated based on hydrazinecarbothioamide precursors in .

Key Observations :

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-benzamido-N-(4-carbamoylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of the thiazole core, carboxamide coupling, and functional group modifications. Key steps include:

  • Cyclopenta[d]thiazole Formation : Cyclization under controlled temperature (60–80°C) using catalysts like acetic acid to stabilize intermediates .
  • Carboxamide Coupling : Reacting intermediates with 4-carbamoylphenylamine in anhydrous DMF, using HATU or EDCI as coupling agents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the cyclopenta-thiazole ring and substituent positions .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (e.g., m/z 453.12 [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What factors influence the compound’s stability during storage?

  • Methodological Answer : Stability is pH- and temperature-dependent. Recommendations include:

  • Storage : -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .
  • Solvent Selection : Avoid DMSO if prolonged storage is required due to oxidative degradation risks .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for high-yield synthesis?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (DFT) to identify transition states and energetically favorable pathways for cyclization .
  • Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction rates (e.g., THF vs. DMF) .
  • Catalyst Screening : Machine learning models trained on similar thiazole syntheses to predict optimal catalysts (e.g., Pd/C vs. ZnCl2) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and normalize data to cell viability (MTT assays) .
  • Structural Analog Comparison : Test derivatives with modified carbamoylphenyl or benzamido groups to isolate pharmacophore contributions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC50 values from disparate studies .

Q. What strategies enhance selectivity in target binding for pharmacological applications?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains or GPCRs, prioritizing hydrogen bonds with the carbamoyl group .
  • SAR Studies : Synthesize analogs with fluorinated benzamido groups to assess steric/electronic effects on binding affinity .
  • In Vitro Profiling : Use kinase panels (e.g., Eurofins) to identify off-target effects .

Q. How to design experiments for metabolic pathway elucidation?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS, focusing on oxidative deamination of the cyclopenta ring .
  • Isotope Labeling : Use 13C-labeled benzamido groups to track metabolic products in vivo .

Methodological Considerations

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles due to potential irritancy of thiazole intermediates .
  • Ventilation : Use fume hoods during coupling reactions to mitigate exposure to volatile amines .

Q. How to address low solubility in aqueous buffers for bioassays?

  • Methodological Answer :

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • Prodrug Design : Synthesize phosphate ester prodrugs to enhance hydrophilicity .

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